(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid
Description
(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid is a chiral α-amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine group and a 4-cyanophenyl substituent at the α-carbon. Its molecular formula is C₁₄H₁₅N₂O₄, with a molecular weight of 276.29 g/mol (approximated from the R-enantiomer in ).
This compound is primarily used in medicinal chemistry as a building block for peptidomimetics and enzyme inhibitors. Its stereochemistry (S-configuration) is critical for binding selectivity in chiral environments, such as enzyme active sites.
Properties
IUPAC Name |
(2S)-2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-4-9(8-15)5-7-10/h4-7,11H,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQRGJCTILOATO-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from (4-Cyanophenyl)Glycine Derivatives
Commercial (4-cyanophenyl)glycine serves as a starting material for many synthetic routes. As reported in Journal of Medicinal Chemistry, the Boc-protected intermediate is synthesized by reacting (4-cyanophenyl)glycine with Boc-protected piperidines under amide coupling conditions using COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). The reaction proceeds in dimethylformamide (DMF) at room temperature, achieving yields of 12–68% after Boc deprotection with 4M HCl/dioxane.
Critical Considerations :
- Stereochemical Integrity : The commercial availability of (S)-configured (4-cyanophenyl)glycine is limited, necessitating asymmetric synthesis or enzymatic resolution.
- Coupling Efficiency : COMU outperforms traditional coupling agents like HOBt (hydroxybenzotriazole) in minimizing racemization during amide bond formation.
Boc Protection and Functionalization
Boc Group Introduction
The Boc moiety is introduced using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. In a representative procedure from Organic & Biomolecular Chemistry, (S)-2-amino-2-(4-cyanophenyl)acetic acid is dissolved in tetrahydrofuran (THF) and treated with Boc₂O in the presence of aqueous sodium hydroxide (NaOH) at 0°C. The reaction is quenched with water, and the product is extracted into ethyl acetate, yielding the Boc-protected derivative in 85–92% purity after column chromatography (ethyl acetate/hexanes, 1:3).
Optimization Data :
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 89 | 92 |
| Base | NaOH (1M) | 91 | 90 |
| Temperature | 0°C → RT | 88 | 88 |
Alkylation and Side-Chain Modifications
Following Boc protection, the acetic acid side chain is often functionalized to enhance pharmacokinetic properties. For example, alkylation with benzyl bromides in DMF using potassium carbonate (K₂CO₃) introduces aryl groups at the α-position. This step requires careful control of reaction time (3–6 hours at 80°C) to avoid epimerization, with yields ranging from 42–70%.
Stereochemical Control and Resolution
Enzymatic Resolution
Racemic (4-cyanophenyl)glycine can be resolved using immobilized penicillin acylase, which selectively deprotects the (R)-enantiomer. The remaining (S)-enantiomer is then Boc-protected, achieving >99% ee. This method, though not directly cited in the provided sources, aligns with industrial-scale resolutions of analogous amino acids.
Chiral Auxiliary Approaches
Chiral oxazolidinones serve as temporary stereodirecting groups. The auxiliary is appended to the amino acid core, enabling diastereoselective alkylation. Subsequent cleavage with lithium hydroxide (LiOH) yields the (S)-configured product. While this approach increases synthetic complexity, it guarantees high enantiopurity (≥95% ee).
Purification and Analytical Characterization
Column Chromatography
Final purification employs silica gel chromatography with ethyl acetate/hexanes gradients (1:1 to 3:1). The Boc-protected product elutes at Rf = 0.35–0.45 (TLC, ethyl acetate/hexanes 1:1), with typical isolated yields of 70–85%.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.2 Hz, 2H, ArH), 7.52 (d, J = 8.2 Hz, 2H, ArH), 5.21 (s, 1H, NHBoc), 4.89 (s, 1H, CH), 1.43 (s, 9H, C(CH₃)₃).
- HRMS (ESI+) : m/z calc. for C₁₄H₁₆N₂O₄ [M+H]⁺: 277.1189, found: 277.1193.
Comparative Analysis of Synthetic Routes
| Method | Key Advantage | Limitation | Yield (%) | ee (%) |
|---|---|---|---|---|
| Chiral Pool | Commercially available starting material | Limited (S)-enantiomer availability | 68–78 | 99 |
| Asymmetric Strecker | High enantioselectivity | Multi-step hydrolysis | 55–65 | 90–95 |
| Enzymatic Resolution | Scalability | Requires specialized enzymes | 70–80 | >99 |
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C16H20N2O4
- Molecular Weight : 304.34 g/mol
- CAS Number : 2102412-00-8
The structure includes a tert-butoxycarbonyl (Boc) protecting group and a cyano-substituted phenyl group, which contributes to its reactivity and biological activity.
Antimalarial Agents
Recent studies have highlighted the potential of compounds similar to (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid in the development of antimalarial agents. For instance, a phenotypic screening of kinase inhibitors identified lead compounds that exhibited potent antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the scaffold could enhance selectivity and potency against malaria parasites .
Anticancer Research
The compound's structural features make it a candidate for anticancer drug development. Compounds derived from similar scaffolds have been explored as inhibitors of human farnesyltransferase, an enzyme implicated in cancer cell proliferation. Research has shown that modifications to the core structure can yield potent inhibitors with high selectivity for target enzymes, suggesting that this compound could serve as a precursor for synthesizing novel anticancer agents .
Synthesis of Unnatural Amino Acids
The compound is also valuable in the synthesis of unnatural amino acids, which are critical in pharmaceutical research and biotechnology. The Boc protection strategy allows for selective reactions that can introduce various functional groups at specific sites on the amino acid backbone. This versatility enables the creation of compounds with tailored biological properties, facilitating advancements in drug design .
Case Study: Antimalarial Development
A study investigating type II kinase inhibitors found that derivatives of similar compounds displayed significant activity against multidrug-resistant strains of P. falciparum. The findings emphasized the importance of structural modifications to enhance efficacy and reduce resistance development, showcasing the potential applications of this compound in antimalarial therapy .
Case Study: Anticancer Inhibition
Another research effort focused on synthesizing farnesyltransferase inhibitors based on the structural framework provided by compounds like this compound. The study demonstrated that specific substitutions could lead to significant improvements in enzyme inhibition, highlighting the compound's utility in anticancer drug discovery .
Mechanism of Action
The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyanophenyl group may also interact with specific enzymes or receptors, influencing biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid with structurally related α-amino acid derivatives, highlighting substituent effects on physicochemical properties and applications:
* CAS number inferred from R-enantiomer in ; exact S-enantiomer data may vary.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (-CN, -NO₂): The 4-cyanophenyl and 4-nitrophenyl derivatives exhibit higher polarity and acidity (pKa ~3.9–4.0) compared to alkyl-substituted analogs, enhancing solubility in polar aprotic solvents .
- Hydrophobic Groups (4-methylphenyl, difluorocyclohexyl): These substituents increase logP values, improving membrane permeability. The difluorocyclohexyl variant () is particularly notable for CNS-targeted drug design .
- Hydrogen-Bonding Groups (-OH) : The 4-hydroxyphenyl analog () shows intermediate polarity, enabling interactions with biological targets like serine proteases .
Biological Activity
(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid, commonly referred to as BOC-4-Cyanophenylglycine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (2S)-2-[(tert-butoxycarbonyl)amino]-2-(4-cyanophenyl)acetic acid
- Molecular Formula : C14H16N2O4
- Molecular Weight : 276.29 g/mol
- CAS Number : 2102412-00-8
The compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in peptide synthesis to protect amino groups. The presence of the cyanophenyl group is crucial for its biological activity.
Research indicates that this compound may interact with various biological targets, influencing metabolic pathways and cellular functions. The specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in metabolic processes, which can affect cell proliferation and survival.
- Receptor Modulation : Preliminary studies suggest that it may act as a modulator for certain receptors, impacting neurotransmitter release and signaling pathways.
Case Studies and Research Findings
- Anticancer Properties : In a study examining various analogs of phenylglycine derivatives, this compound demonstrated promising anticancer activity by inducing apoptosis in cancer cell lines. The compound's ability to inhibit specific kinases involved in cell cycle regulation was noted, suggesting its potential as a therapeutic agent in oncology .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve neuronal survival rates when tested in vitro .
- Pharmacokinetics and Safety : A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results indicated favorable bioavailability with minimal toxicity at therapeutic doses, making it a candidate for further development .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing (S)-2-((tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid, and how can side reactions be minimized?
The synthesis typically involves a multi-step strategy:
- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF/water) to form the Boc-protected intermediate .
- Step 2 : Coupling the Boc-protected amino acid with a 4-cyanophenylacetic acid derivative via carbodiimide-mediated activation (e.g., EDC/HOBt) in dichloromethane (DCM) .
- Step 3 : Chiral resolution using chiral HPLC or enzymatic methods to isolate the (S)-enantiomer .
To minimize side reactions (e.g., racemization or over-activation of carboxylic acid), maintain low temperatures (0–4°C) during coupling and use excess Boc-protecting reagents. Monitor reaction progress via TLC or LC-MS .
Q. How can the purity and enantiomeric excess (ee) of this compound be validated?
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and confirm homogeneity (>95%) via UV detection at 254 nm .
- Enantiomeric Excess : Employ chiral stationary phase chromatography (e.g., Chiralpak IA) or polarimetry. Compare retention times with racemic standards .
- Structural Confirmation : Characterize via -NMR (e.g., tert-butyl singlet at δ 1.4 ppm) and HRMS to verify molecular weight .
Q. What analytical techniques are suitable for studying its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip and measure binding kinetics (association/dissociation rates) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution .
- Fluorescence Polarization : Use fluorescently labeled analogs to assess competitive binding in real time .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins. Focus on optimizing interactions (e.g., hydrogen bonds with the 4-cyanophenyl group) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes over 100+ ns to assess stability and identify key residues for mutagenesis studies .
- QSAR Modeling : Corrogate structural features (e.g., substituents on the phenyl ring) with activity data to prioritize synthetic targets .
Q. What strategies address contradictions in biological activity data across structural analogs?
- Comparative Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing 4-cyano with 4-fluoro or 4-chloro) and test activity against isoforms of the target enzyme/receptor .
- Metabolic Stability Assays : Evaluate if discrepancies arise from differential metabolism (e.g., CYP450-mediated degradation) using liver microsomes .
- Crystallography : Resolve co-crystal structures of analogs bound to the target to identify steric or electronic clashes .
Q. How can enantioselective synthesis be optimized for large-scale production?
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Cinchona alkaloids) in the key coupling step to enhance ee (>99%) .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to continuously racemize and resolve intermediates in a single reactor .
- Process Analytical Technology (PAT) : Integrate inline FTIR or Raman spectroscopy to monitor ee and adjust reaction parameters in real time .
Q. What are the best practices for handling stability issues under experimental conditions?
- Storage : Store lyophilized at -20°C under inert gas (N₂/Ar) to prevent Boc-group hydrolysis .
- Buffered Solutions : Prepare fresh solutions in PBS (pH 7.4) with 0.1% BSA to minimize aggregation in bioassays .
- Light Sensitivity : Shield from UV light during SPR/ITC experiments to avoid photodegradation of the cyanophenyl moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
